N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C29H21Cl2N5OS and a molecular weight of 558.494 g/mol This compound is known for its unique structural features, which include a biphenyl group, a triazole ring, and chlorophenyl substituents
Preparation Methods
The synthesis of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl and triazole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can be compared with similar compounds such as:
Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polymers and has similar structural features.
Biphenyl dimethyl dicarboxylate: Known for its applications in organic synthesis and material science.
The uniqueness of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its combination of biphenyl, triazole, and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H21Cl2N5OS |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H21Cl2N5OS/c30-24-12-10-23(11-13-24)28-34-35-29(36(28)26-16-14-25(31)15-17-26)38-19-27(37)33-32-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-18H,19H2,(H,33,37)/b32-18+ |
InChI Key |
YFKXTOVEUKVTRM-KCSSXMTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.